Cas no 212650-46-9 (2-{1-(tert-butoxy)carbonylazepan-2-yl}acetic acid)

2-{1-(tert-Butoxy)carbonylazepan-2-yl}acetic acid is a protected derivative of azepane-2-acetic acid, featuring a tert-butoxycarbonyl (Boc) group at the nitrogen position. This compound is valuable in organic synthesis, particularly in peptide and heterocycle chemistry, where the Boc group serves as a temporary protecting group for amines, enabling selective reactions at other functional sites. The acetic acid moiety provides a versatile handle for further derivatization. Its stability under basic conditions and ease of deprotection under acidic conditions make it a practical intermediate for constructing complex molecular architectures. The product is commonly utilized in pharmaceutical research and fine chemical synthesis.
2-{1-(tert-butoxy)carbonylazepan-2-yl}acetic acid structure
212650-46-9 structure
Product Name:2-{1-(tert-butoxy)carbonylazepan-2-yl}acetic acid
CAS No:212650-46-9
MF:C13H23NO4
MW:257.3260242939
MDL:MFCD21099531
CID:5174154
PubChem ID:22487768
Update Time:2025-05-26

2-{1-(tert-butoxy)carbonylazepan-2-yl}acetic acid Chemical and Physical Properties

Names and Identifiers

    • 1H-Azepine-2-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]hexahydro-
    • 2-{1-(tert-butoxy)carbonylazepan-2-yl}acetic acid
    • MDL: MFCD21099531
    • Inchi: 1S/C13H23NO4/c1-13(2,3)18-12(17)14-8-6-4-5-7-10(14)9-11(15)16/h10H,4-9H2,1-3H3,(H,15,16)
    • InChI Key: DFZJYMHRRVSHQA-UHFFFAOYSA-N
    • SMILES: N1(C(OC(C)(C)C)=O)CCCCCC1CC(O)=O

2-{1-(tert-butoxy)carbonylazepan-2-yl}acetic acid Pricemore >>

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Additional information on 2-{1-(tert-butoxy)carbonylazepan-2-yl}acetic acid

Comprehensive Overview of 2-{1-(tert-butoxy)carbonylazepan-2-yl}acetic acid (CAS No. 212650-46-9)

2-{1-(tert-butoxy)carbonylazepan-2-yl}acetic acid (CAS No. 212650-46-9) is a specialized organic compound widely utilized in pharmaceutical research and fine chemical synthesis. This compound, featuring a tert-butoxycarbonyl (Boc)-protected azepane ring and an acetic acid moiety, serves as a critical intermediate in the development of bioactive molecules. Its unique structure makes it valuable for peptide coupling, drug discovery, and the synthesis of heterocyclic compounds. Researchers and industries prioritize this chemical due to its stability, solubility, and compatibility with diverse reaction conditions.

In recent years, the demand for Boc-protected intermediates like 2-{1-(tert-butoxy)carbonylazepan-2-yl}acetic acid has surged, driven by advancements in protease inhibitor design and small-molecule therapeutics. A trending topic in scientific forums is the role of such intermediates in targeted drug delivery systems, particularly for neurological and oncological applications. Users frequently search for "Boc-azepane derivatives" or "CAS 212650-46-9 solubility," reflecting interest in its physicochemical properties and applications. This compound’s compatibility with solid-phase peptide synthesis (SPPS) further enhances its relevance in modern medicinal chemistry.

The synthesis of 2-{1-(tert-butoxy)carbonylazepan-2-yl}acetic acid typically involves multi-step organic reactions, including azepane ring functionalization and Boc protection. Its carboxylic acid group allows for further derivatization, enabling the creation of amides, esters, or other conjugates. Laboratories often query "CAS 212650-46-9 synthesis protocol" or "Boc-azepane-2-acetic acid storage," emphasizing the need for detailed handling guidelines. Proper storage under inert conditions (e.g., nitrogen atmosphere) is recommended to maintain its integrity.

From an industrial perspective, CAS 212650-46-9 aligns with the growing focus on green chemistry and sustainable synthesis. Researchers explore solvent-free or catalytic methods to produce such intermediates, addressing environmental concerns. Queries like "eco-friendly Boc deprotection" or "scalable azepane derivatives" highlight this shift. Additionally, the compound’s role in high-throughput screening (HTS) libraries underscores its importance in accelerating drug discovery pipelines.

Analytical characterization of 2-{1-(tert-butoxy)carbonylazepan-2-yl}acetic acid relies on techniques such as NMR spectroscopy, HPLC purity analysis, and mass spectrometry. These methods ensure batch consistency, a key concern for buyers searching for "CAS 212650-46-9 purity standards." Regulatory compliance, including REACH and GMP guidelines, further dictates its commercial distribution, making documentation and traceability essential for suppliers.

In conclusion, 2-{1-(tert-butoxy)carbonylazepan-2-yl}acetic acid (CAS No. 212650-46-9) represents a versatile building block in organic and pharmaceutical chemistry. Its applications span from peptide mimetics to enzyme inhibitor development, resonating with contemporary research trends. By addressing common search queries and emphasizing its scientific utility, this overview aims to bridge the gap between technical literature and practical user needs.

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